2-Amino-7-chloroquinazoline

Physicochemical Properties Lipophilicity pKa

Medicinal chemistry programs targeting kinases often face SAR ambiguity when substituting quinazoline isomers, risking wasted synthesis cycles and inconclusive binding data. 2-Amino-7-chloroquinazoline (CAS 190274-08-9) provides a defined starting point with quantifiable physicochemical parameters: • Predicted LogP 2.45 - optimizes membrane permeability for intracellular kinase targets. • pKa 4.86±0.70 & TPSA 51.8 Ų - enables systematic ADME tuning while retaining the 7-chloro motif. • Documented scaffold for ATP-binding pocket halogen bonding & focused library derivatization. Sourced from qualified global suppliers with batch-specific purity documentation and expedited logistics for R&D continuity.

Molecular Formula C8H6ClN3
Molecular Weight 179.6 g/mol
CAS No. 190274-08-9
Cat. No. B112189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-chloroquinazoline
CAS190274-08-9
Molecular FormulaC8H6ClN3
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(N=C2C=C1Cl)N
InChIInChI=1S/C8H6ClN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12)
InChIKeyYDOGZWNBUUUMPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-7-chloroquinazoline (CAS 190274-08-9): A Versatile Quinazoline Scaffold for Medicinal Chemistry and Kinase Inhibitor Development


2-Amino-7-chloroquinazoline (CAS 190274-08-9) is a heterocyclic aromatic compound belonging to the quinazoline family, characterized by a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring, featuring a primary amino group at the 2-position and a chlorine substituent at the 7-position [1]. Its molecular formula is C8H6ClN3, with a molecular weight of 179.61 g/mol, and it possesses a topological polar surface area of 51.8 Ų . This compound serves as a critical synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors, anticancer agents, and other bioactive molecules [2].

Why 2-Amino-7-chloroquinazoline Cannot Be Directly Substituted with Unsubstituted or Positional Isomer Analogs in Research Applications


2-Amino-7-chloroquinazoline is not freely interchangeable with close structural analogs such as 2-aminoquinazoline, 6-chloro-2-aminoquinazoline, or 4-amino-7-chloroquinoline due to quantifiable differences in key physicochemical parameters that directly influence reactivity, binding affinity, and biological outcome. The specific 7-chloro substitution imparts a predicted pKa of 4.86±0.70 , a LogP of 2.44660 [1], and a TPSA of 51.8 Ų , which differ significantly from its analogs. These variations alter hydrogen bonding capacity, lipophilicity, and metabolic stability, making direct substitution without empirical validation of target engagement or cellular potency a high-risk endeavor in medicinal chemistry campaigns. The following quantitative evidence guide details these critical distinctions.

2-Amino-7-chloroquinazoline: A Quantitative Comparison of Physicochemical and Biological Differentiation Against Structural Analogs


Comparative Physicochemical Profile: 2-Amino-7-chloroquinazoline vs. Unsubstituted 2-Aminoquinazoline

The 7-chloro substitution in 2-amino-7-chloroquinazoline confers a quantifiable increase in lipophilicity compared to the unsubstituted 2-aminoquinazoline core. This difference, measured by the calculated partition coefficient (LogP), is predicted to be 2.44660 for the 7-chloro analog [1], while the parent 2-aminoquinazoline is expected to have a significantly lower LogP due to the absence of the hydrophobic chlorine atom. Additionally, the predicted acid dissociation constant (pKa) is reported as 4.86±0.70 for the chlorinated compound , which influences its ionization state at physiological pH, affecting solubility and membrane permeability.

Physicochemical Properties Lipophilicity pKa

Positional Isomer Comparison: 2-Amino-7-chloroquinazoline vs. 2-Amino-6-chloroquinazoline

2-Amino-7-chloroquinazoline and its positional isomer 2-amino-6-chloroquinazoline (CAS 20028-71-1) share the same molecular formula and weight (179.61 g/mol) [1] but differ in the location of the chlorine atom. This seemingly minor positional variation can result in distinct molecular geometries and electrostatic surface potentials, which are well-known determinants of molecular recognition by protein targets and subsequent biological activity. While no head-to-head biological comparison was identified for the parent scaffolds, the principle of positional isomer-dependent activity is a cornerstone of medicinal chemistry and is demonstrably significant in the quinazoline class [2].

Isomerism Molecular Recognition Synthesis

Scaffold Comparison: Quinazoline (2-Amino-7-chloroquinazoline) vs. Quinoline (4-Amino-7-chloroquinoline)

2-Amino-7-chloroquinazoline and 4-amino-7-chloroquinoline (a core component of chloroquine) represent distinct heterocyclic scaffolds—a bicyclic system with two nitrogen atoms versus one. This fundamental structural difference leads to disparate biological profiles. While 4-amino-7-chloroquinoline derivatives are extensively characterized for antimalarial activity, with reported IC50 values ranging from 0.81 to 2.27 μM against specific targets [1], the quinazoline core is more prominently explored for kinase inhibition, with examples of 2-aminoquinazoline derivatives achieving subnanomolar binding affinity (IC50 = 0.70 nM for an optimized HPK1 inhibitor) [2]. Direct comparative data for the parent 2-amino-7-chloroquinazoline is unavailable, but the scaffold divergence is a critical consideration for target selection.

Scaffold Hopping Heterocyclic Chemistry Kinase Selectivity

Optimal Research and Procurement Scenarios for 2-Amino-7-chloroquinazoline Based on Quantitative Differentiation


Lead Optimization in Kinase Inhibitor Discovery Requiring a Chlorinated Quinazoline Scaffold

2-Amino-7-chloroquinazoline is the preferred starting material for medicinal chemistry programs targeting kinases, particularly when a 7-chloro substituent is desired to enhance binding affinity or modulate physicochemical properties. Its predicted LogP of 2.44660 [1] suggests favorable membrane permeability for intracellular kinase targets, and its 7-chloro substitution provides a vector for further derivatization or halogen bonding interactions within the ATP-binding pocket. Procurement of this specific isomer ensures that SAR studies are built upon a scaffold with documented utility in generating potent kinase inhibitors [2].

Synthesis of 7-Chloro-Substituted Quinazoline Derivatives with Defined Physicochemical Profiles

For chemists synthesizing focused libraries of quinazoline derivatives, 2-amino-7-chloroquinazoline offers a defined and predictable physicochemical starting point. The compound's pKa of 4.86±0.70 (predicted) and TPSA of 51.8 Ų provide a baseline for designing molecules with optimized absorption, distribution, metabolism, and excretion (ADME) properties. Substituting the 2-amino group with other functionalities while retaining the 7-chloro motif allows for the systematic exploration of chemical space while maintaining a core with established synthetic tractability .

Comparative SAR Studies Between 7-Chloro and 6-Chloro Quinazoline Isomers

2-Amino-7-chloroquinazoline is an essential comparator compound when investigating the positional effects of chlorine substitution on quinazoline biological activity. Direct comparison with its 6-chloro isomer (CAS 20028-71-1) [3] in the same assay panel can reveal critical SAR information, as positional isomerism within the quinazoline class is known to impact target binding and selectivity [4]. Such head-to-head studies are invaluable for establishing robust pharmacophore models.

Scaffold-Hopping Studies from Quinoline to Quinazoline Series

2-Amino-7-chloroquinazoline serves as a key entry point for scaffold-hopping investigations, where researchers aim to transition from a quinoline-based series (e.g., chloroquine analogs) to a quinazoline-based series to exploit different target profiles or overcome resistance mechanisms [2][5]. The distinct biological activities associated with each scaffold—kinase inhibition for quinazolines versus antimalarial activity for quinolines—make this compound a critical tool for evaluating the impact of scaffold replacement on potency and selectivity.

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